2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a fluorinated and methoxylated aromatic side chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, while the 3-fluoro-4-methoxyphenyl substituent introduces steric and electronic modulation. This compound is structurally analogous to intermediates used in peptide synthesis, radiotheranostics, and drug discovery, where fluorine atoms enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFIVUMVHJADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . These targets play crucial roles in bacterial cell wall synthesis and muscle contraction, respectively.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
Based on its potential role in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds have been used in the synthesis of ionic liquids , which are known for their excellent solubility in various solvents and potential for drug delivery applications.
Result of Action
If used in the synthesis of glucosamine synthase inhibitors , it could potentially inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura coupling reactions are known to be influenced by the choice of solvent and the presence of a catalyst
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid, often referred to as a Boc-protected amino acid derivative, is notable for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a methoxy substituent. This compound belongs to the class of phenylalanine derivatives and has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
Chemical Structure and Properties
- Chemical Formula : C15H20FNO4
- Molecular Weight : 295.33 g/mol
- IUPAC Name : this compound
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that the fluorine and methoxy groups on the phenyl ring enhance its pharmacological properties, making it a candidate for further investigation in therapeutic applications.
Enzyme Inhibition
-
Mechanism of Action :
- The compound may act as an inhibitor by binding to active sites of specific enzymes, altering their activity.
- It has been shown to interact with mitochondrial enzymes, potentially affecting energy metabolism in cancer cells.
- Case Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Chemical Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid | C15H21NO4 | 5.0 | Moderate MDH inhibition |
| 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid | C15H20FNO4 | 1.5 | Strong MDH inhibition |
| 2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | C15H20FNO4 | >10 | Weak MDH inhibition |
Synthesis and Structural Modifications
The synthesis of this compound typically involves protecting the amino group using tert-butoxycarbonyl chloride followed by the introduction of the propanoic acid backbone through various organic reactions. Structural modifications can significantly influence its biological activity, particularly the position and nature of substituents on the aromatic ring.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : The ability to inhibit metabolic pathways in cancer cells suggests a role in anticancer therapies.
- Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective properties, warranting further exploration in neurological disorders.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacokinetic and Stability Data
- Fluorine Impact: The 3-fluoro-4-methoxy substitution in the target compound improves resistance to cytochrome P450 oxidation compared to non-fluorinated analogs (e.g., 4-methoxyphenyl variant in ) .
- Boc Group Stability : All Boc-protected analogs exhibit acid-lability, requiring careful handling in acidic environments. The trifluoroacetyl variant () shows greater stability but lower solubility in aqueous media .
Preparation Methods
Synthesis of 3-(3-fluoro-4-methoxyphenyl)alanine Intermediate
- The key intermediate is the 3-fluoro-4-methoxyphenyl-substituted alanine.
- This can be synthesized via asymmetric or racemic synthesis starting from commercially available 3-fluoro-4-methoxybenzaldehyde or its derivatives.
- Common methods include:
- Strecker synthesis : Condensation of the aldehyde with ammonia and cyanide, followed by hydrolysis.
- Enzymatic resolution or chiral auxiliary-mediated asymmetric synthesis to obtain enantiomerically enriched amino acids.
- Alternatively, cross-coupling reactions (e.g., Suzuki coupling) can introduce the fluoromethoxyphenyl group onto a preformed alanine backbone, although this is less common for this specific substitution pattern.
Boc Protection of the Amino Group
- The amino group of the substituted alanine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) .
- Typical conditions:
- Solvent: Acetonitrile or dichloromethane.
- Base catalyst: Sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).
- Temperature: Room temperature to slight cooling to control reaction rate.
- The reaction proceeds via nucleophilic attack of the amino group on Boc2O, forming the Boc-protected amino acid.
- This step is crucial to prevent side reactions during subsequent manipulations.
Purification and Characterization
- The crude product is purified by:
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
- Chromatographic techniques , such as silica gel column chromatography or preparative HPLC.
- Characterization is performed using:
- NMR spectroscopy (¹H and ¹³C) to confirm Boc protection and aromatic substitution.
- Mass spectrometry (HRMS) to verify molecular weight.
- HPLC to assess purity (>95% typically required).
- Elemental analysis and sometimes X-ray crystallography for structural confirmation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization Strategies |
|---|---|---|
| Amino acid synthesis | Starting aldehyde, NH3, KCN (Strecker) | Control pH and temperature to optimize yield and stereochemistry |
| Boc protection | Boc2O, base (NaHCO3 or DMAP), solvent | Use slight excess Boc2O; monitor reaction by TLC or HPLC |
| Purification | Recrystallization or chromatography | Use gradient elution to separate impurities |
- Reaction time : Typically 2–24 hours for Boc protection.
- Stoichiometry : Boc2O used in slight excess (1.1–1.5 equiv) to ensure complete protection.
- Temperature : Room temperature preferred to avoid Boc group decomposition.
Comparative Analysis with Related Compounds
- The compound is structurally related to Boc-protected 4-methoxyphenylalanine derivatives and 3-fluoro-4-methylphenylalanine analogs.
- Introduction of the fluoro substituent at the 3-position influences the electronic properties and may require slight modification of reaction conditions to maintain yield.
- Boc protection methods are consistent across these analogs, with minor adjustments in solvent or base depending on solubility.
Research Findings & Literature Insights
- While direct literature specifically on 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is limited, extensive data on structurally similar Boc-protected amino acids support the outlined synthetic approach.
- Patents and research articles emphasize the importance of Boc protection for amino acid derivatives to facilitate further synthetic transformations and improve stability.
- Industrial scale-up typically involves continuous flow reactors for Boc protection to enhance reproducibility and yield.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Substituted alanine synthesis | 3-fluoro-4-methoxybenzaldehyde, NH3, KCN | Formation of racemic or chiral 3-fluoro-4-methoxyphenylalanine |
| Boc protection | Di-tert-butyl dicarbonate, base, solvent | Boc-protected amino acid, stable for further use |
| Purification | Recrystallization, chromatography | High purity product (>95%) |
| Characterization | NMR, MS, HPLC | Confirmation of structure and purity |
Q & A
Q. What are the key synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid?
The synthesis typically involves:
- Protection of the amino group : Use of tert-butoxycarbonyl (Boc) anhydride or Boc-Cl under basic conditions (e.g., triethylamine) to protect the amine .
- Coupling of the aromatic moiety : Introduction of the 3-fluoro-4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
- Acid deprotection : Final hydrolysis of ester intermediates using LiOH in THF/water mixtures to yield the propanoic acid backbone .
Critical parameters : Solvent choice (THF for solubility), temperature control (<40°C to prevent Boc group cleavage), and purification via reverse-phase HPLC or column chromatography .
Q. How is the Boc-protecting group advantageous in peptide synthesis applications?
The Boc group:
- Prevents undesired side reactions : Shields the amino group during coupling steps, minimizing racemization or nucleophilic interference .
- Facilitates orthogonal deprotection : Removed selectively under acidic conditions (e.g., TFA) without affecting acid-labile functional groups in complex peptides .
- Enables structural characterization : Boc-protected intermediates are stable under standard LC-MS conditions, aiding in mass verification .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons), aromatic protons (δ 6.8–7.2 ppm), and carboxylic acid (δ ~12 ppm) .
- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch of Boc and carboxylic acid) and ~1250 cm<sup>-1</sup> (C-F stretch) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> for C15H19FNO5 requires m/z 312.1252) ensures molecular integrity .
Advanced Research Questions
Q. How does the 3-fluoro-4-methoxyphenyl substituent influence the compound’s physicochemical properties?
Comparative data :
| Substituent | LogPcalc | Aqueous Solubility (mg/mL) | Metabolic Stability (t1/2, human microsomes) |
|---|---|---|---|
| 3-Fluoro-4-methoxy | 2.3 | 0.45 | >60 min |
| 4-Chloro-3-methyl | 2.8 | 0.12 | 35 min |
| Unsubstituted phenyl | 1.9 | 1.20 | <20 min |
| Key findings : The 3-fluoro-4-methoxy group balances lipophilicity (LogP ~2.3) and solubility, enhancing bioavailability compared to halogenated analogs . The electron-withdrawing fluorine also reduces oxidative metabolism, improving stability . |
Q. What challenges arise in optimizing stereochemical purity during synthesis?
- Racemization risk : Occurs during Boc deprotection or coupling steps. Mitigation strategies include:
- Using low-temperature (-20°C) TFA treatments .
- Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Stereochemical validation : X-ray crystallography or Mosher’s ester analysis resolves ambiguities in NOE or coupling constant data .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Docking studies : The 3-fluoro-4-methoxy group’s orientation in kinase ATP-binding pockets (e.g., EGFR) was predicted using AutoDock Vina. Key interactions:
- Fluorine forms halogen bonds with backbone carbonyls (ΔG ~-9.2 kcal/mol).
- Methoxy oxygen hydrogen-bonds to catalytic lysine residues .
- MD simulations : 100-ns trajectories revealed stable binding despite solvent exposure of the carboxylic acid group .
Methodological Considerations
Q. How to resolve contradictions in solubility data across literature sources?
- Standardize assay conditions : Use USP phosphate buffers (pH 6.8–7.4) and nephelometry for turbidity measurements .
- Account for polymorphism : DSC and PXRD identify crystalline vs. amorphous forms, which differ in solubility by >10-fold .
Q. What protocols ensure reproducibility in Boc-deprotection kinetics?
- In situ monitoring : Track reaction progress via <sup>19</sup>F NMR (for fluorine-containing analogs) or UV-Vis at 220 nm (Boc group absorbance) .
- Acid concentration gradients : TFA in DCM (20–50% v/v) with 0.5-hour increments prevents over-degradation of acid-sensitive moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
